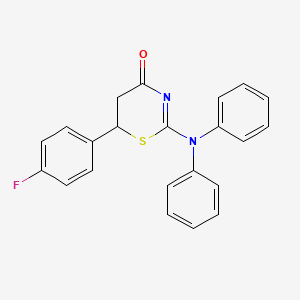
2-(diphenylamino)-6-(4-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diphenylamino)-6-(4-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one is a useful research compound. Its molecular formula is C22H17FN2OS and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(diphenylamino)-6-(4-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one is part of the thiazine family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H16FN2S. Its structure features a diphenylamino group and a fluorophenyl moiety, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiazine derivatives. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of Thiazine Derivatives
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DPBT | HT-29 | 50 | Cell cycle arrest in G1 phase |
| DPBT | LS180 | 30 | Up-regulation of p27 KIP1 |
| 2-Diphenylamino Thiazine | A549 (Lung) | 40 | Induction of apoptosis |
In a study evaluating a related thiazine derivative (DPBT), significant cytotoxicity was observed against human colon adenocarcinoma cell lines HT-29 and LS180 at concentrations ranging from 10 to 100 µM. The mechanism involved cell cycle arrest and modulation of key regulatory proteins such as cyclin D1 and CDK4 .
Anti-inflammatory Effects
Thiazine derivatives also exhibit anti-inflammatory properties. Inhibitory effects on cyclooxygenase (COX) enzymes have been reported for various thiazine compounds, suggesting potential applications in treating inflammatory diseases.
Table 2: COX Inhibition by Thiazine Derivatives
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| DPBT | 12 | 15 |
| 2-Diphenylamino Thiazine | 10 | 14 |
These findings indicate that the compound may serve as a lead structure for developing new anti-inflammatory agents .
The biological activities of thiazine derivatives are often attributed to their ability to interact with specific molecular targets. For example:
- Cell Cycle Regulation : Compounds like DPBT induce G1 phase arrest by modulating cyclin-dependent kinase inhibitors.
- Apoptosis Induction : Certain thiazines can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Enzyme Inhibition : Thiazines may inhibit enzymes such as COX, which play critical roles in inflammatory responses.
Case Studies
Several case studies have documented the efficacy of thiazine derivatives in preclinical models:
- Colon Cancer Model : In vivo studies demonstrated that DPBT significantly reduced tumor growth in xenograft models of colon cancer.
- Inflammation Model : Animal models treated with thiazine derivatives showed reduced inflammatory markers and improved clinical scores in conditions like arthritis.
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2-(N-phenylanilino)-5,6-dihydro-1,3-thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS/c23-17-13-11-16(12-14-17)20-15-21(26)24-22(27-20)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,20H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFIZWUOBLXTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













